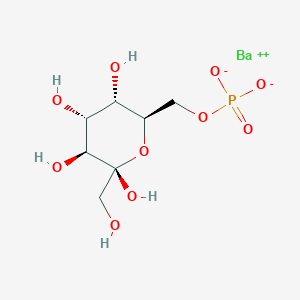

7-(Dihydrogenphosphate),sedoheptulose,monobariumsalt

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

D-七碳酮糖-7-磷酸(钡盐): 是一种在磷酸戊糖途径中起中间体作用的化合物。该途径对于细胞代谢至关重要,尤其是在核苷酸和氨基酸的生产中。 该化合物也参与了光合生物的碳固定以及脂多糖、氨基酸、次级代谢产物和抗生素的生物合成 .

准备方法

合成路线和反应条件: D-七碳酮糖-7-磷酸(钡盐)可以通过一系列化学反应合成。一种常用的方法包括用酸催化氯化D-甘露醇,然后与七磷酸反应生成D-七碳酮糖-7-磷酸。 然后将该中间体与氯化钡反应生成钡盐 .

工业生产方法: 虽然工业生产方法的具体细节没有广泛记录,但合成一般涉及在受控条件下进行大规模化学反应,以确保高纯度和产率。 该化合物通常以结晶形式生产,并储存在低温下以保持稳定性 .

化学反应分析

反应类型: D-七碳酮糖-7-磷酸(钡盐)主要经历磷酸酯典型的反应。这些包括:

氧化: 该化合物可以在特定条件下氧化形成各种氧化衍生物。

还原: 还原反应可以将其转化为不同的还原形式。

取代: 磷酸基团可以在适当的条件下被其他官能团取代。

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 常用的还原剂包括硼氢化钠和氢化铝锂。

取代: 取决于所需产物,各种亲核试剂可用于取代反应。

科学研究应用

化学: D-七碳酮糖-7-磷酸(钡盐)被用作研究工具来研究磷酸戊糖途径及其在细胞代谢中的作用。它也被用于合成复杂的有机分子。

生物学: 在生物学研究中,该化合物用于研究光合生物中的碳固定过程以及必需生物分子的生物合成。

医学: 虽然该化合物没有直接用于医学,但它在代谢途径中的作用使其成为研究代谢紊乱和潜在治疗靶点的宝贵工具。

作用机制

D-七碳酮糖-7-磷酸(钡盐)在磷酸戊糖途径中作为中间体发挥作用。在该途径中,酶转醛酶催化将一个三碳二羟丙酮部分从D-七碳酮糖-7-磷酸转移到甘油醛-3-磷酸,生成D-果糖-6-磷酸。 此反应对于核苷酸和氨基酸的产生至关重要 .

相似化合物的比较

类似化合物:

- D-七碳酮糖-7-磷酸(锂盐)

- D-七碳酮糖-7-磷酸(钠盐)

- D-阿洛-七碳酮糖 7-磷酸

比较: D-七碳酮糖-7-磷酸(钡盐)由于其在磷酸戊糖途径中的特定作用及其参与各种生物合成过程而独一无二。 与锂盐和钠盐相比,钡盐形式可能具有不同的溶解度和稳定性特性,使其适用于特定的研究应用 .

生物活性

7-(Dihydrogenphosphate), sedoheptulose, monobariumsalt, also known as D-sedoheptulose-7-phosphate (barium salt), is a significant intermediate in the pentose phosphate pathway (PPP), which plays a crucial role in cellular metabolism. This compound is involved in various biological processes, including nucleotide and amino acid synthesis, carbon fixation in photosynthetic organisms, and the biosynthesis of secondary metabolites.

D-sedoheptulose-7-phosphate is primarily recognized for its biochemical activities within the PPP. It participates in several key reactions:

- Transaldolase Reaction : The compound acts as a substrate for the enzyme transaldolase, facilitating the transfer of a three-carbon moiety to glyceraldehyde-3-phosphate, resulting in the formation of D-fructose-6-phosphate. This reaction is vital for nucleotide and amino acid production.

- NADPH Generation : D-sedoheptulose-7-phosphate contributes to NADPH generation, which is essential for reductive biosynthesis and maintaining cellular redox balance .

Molecular Mechanism

At the molecular level, D-sedoheptulose-7-phosphate exerts its effects through various mechanisms:

- Enzyme Interactions : It binds with specific enzymes, influencing their activity through inhibition or activation. This modulation can lead to changes in metabolic fluxes within the cell.

- Gene Expression : The compound can also affect gene expression patterns related to metabolic pathways, thereby influencing overall cellular metabolism and growth.

Metabolic Pathways

D-sedoheptulose-7-phosphate is integral to several metabolic pathways:

- Pentose Phosphate Pathway : It serves as a precursor for ribose residues necessary for nucleotide synthesis and plays a role in generating reducing equivalents (NADPH) critical for anabolic reactions .

- Secondary Metabolite Biosynthesis : The compound is involved in synthesizing various bioactive natural products through the action of sedoheptulose 7-phosphate cyclases (SH7PCs), which convert it into cyclic compounds with pharmaceutical relevance, such as acarbose and validamycin .

Case Studies and Research Findings

Recent studies have highlighted the biological significance of D-sedoheptulose-7-phosphate:

- Enzymatic Characterization : Research has identified multiple sedoheptulose 7-phosphate cyclases that utilize this compound to produce cyclic precursors involved in antibiotic biosynthesis. These enzymes are distributed across various bacterial species, indicating a broad ecological role .

- Phylogenetic Studies : Comparative analyses of SH7PCs have revealed their evolutionary divergence and functional diversity among prokaryotes and eukaryotes. This diversity suggests potential applications in biotechnology and drug development .

- Biosynthetic Pathways : Investigations into the biosynthetic pathways involving D-sedoheptulose-7-phosphate have demonstrated its crucial role in producing aminocyclitols, which are important for various biological functions, including plant defense mechanisms and microbial interactions .

Comparison with Similar Compounds

D-sedoheptulose-7-phosphate can be compared with its sodium and lithium salts, as well as other heptulose phosphates:

| Compound | Solubility | Stability | Biological Role |

|---|---|---|---|

| D-Sedoheptulose-7-phosphate (Ba) | Moderate | High | Key intermediate in PPP |

| D-Sedoheptulose-7-phosphate (Na) | High | Moderate | Similar metabolic functions |

| D-Sedoheptulose-7-phosphate (Li) | Low | Low | Limited applications |

| D-altro-Heptulose 7-phosphate | Variable | Variable | Involved in different metabolic pathways |

属性

IUPAC Name |

barium(2+);[(2R,3S,4R,5S,6R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]methyl phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15O10P.Ba/c8-2-7(12)6(11)5(10)4(9)3(17-7)1-16-18(13,14)15;/h3-6,8-12H,1-2H2,(H2,13,14,15);/q;+2/p-2/t3-,4-,5-,6+,7-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXUFELXUIHDDQP-CQJQEINESA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)(CO)O)O)O)O)OP(=O)([O-])[O-].[Ba+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@@H]([C@](O1)(CO)O)O)O)O)OP(=O)([O-])[O-].[Ba+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BaO10P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.47 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。